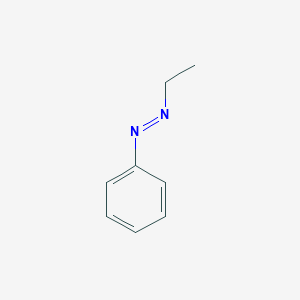
(E)-1-Ethyl-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Ethyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) with an ethyl group attached to one nitrogen and a phenyl group attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Ethyl-2-phenyldiazene typically involves the reaction of ethylamine with nitrous acid, followed by the coupling of the resulting diazonium salt with benzene. The reaction conditions often require a controlled temperature environment to ensure the stability of the diazonium intermediate and to promote the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Ethyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, ethylphenylamine from reduction, and various substituted phenyl derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(E)-1-Ethyl-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of (E)-1-Ethyl-2-phenyldiazene involves its ability to participate in electron transfer reactions due to the presence of the diazene group. This group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved often include redox reactions and the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-1-Ethyl-2-phenyldiazene include:
- (E)-1-Methyl-2-phenyldiazene
- (E)-1-Propyl-2-phenyldiazene
- (E)-1-Butyl-2-phenyldiazene
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the ethyl group and the phenyl group attached to the diazene moiety. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89811-44-9 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
ethyl(phenyl)diazene |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
DZJLKUUYWOFNOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
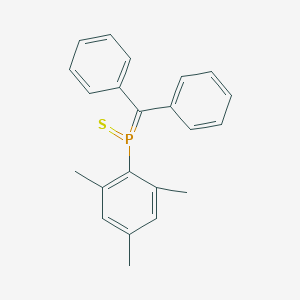
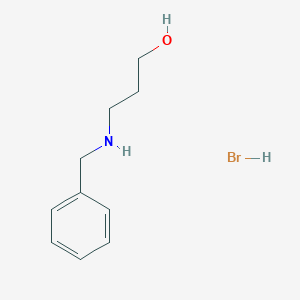
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
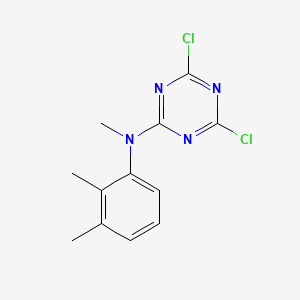
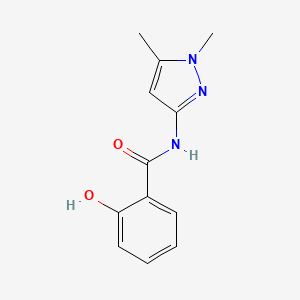

![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
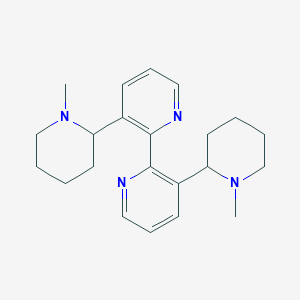
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
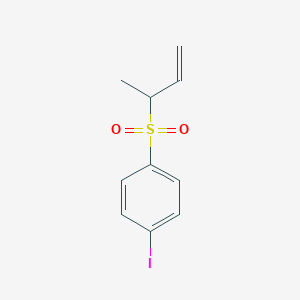
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
